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Compound of Interest

Compound Name:

(4-

(Acetamidomethyl)phenyl)boronic

acid

Cat. No.: B1290100 Get Quote

(4-(Acetamidomethyl)phenyl)boronic acid is a synthetically versatile organic compound of

significant interest to researchers in drug discovery and materials science. Its utility as a

building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura

reaction, allows for the efficient construction of complex molecular architectures. This technical

guide provides an in-depth overview of the physical properties, experimental protocols, and

applications of this important reagent.

Core Physical Properties
The physical and chemical properties of (4-(Acetamidomethyl)phenyl)boronic acid are

summarized in the table below. These properties are crucial for its handling, storage, and

application in chemical synthesis.
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Property Value Reference

CAS Number 850568-41-1

Molecular Formula C₉H₁₂BNO₃ [1]

Molecular Weight 193.01 g/mol [1]

Appearance White to off-white solid/powder [2]

Melting Point 278-280 °C [1]

Density 1.19 g/cm³ [1]

Solubility

Poorly soluble in water; soluble

in many polar organic solvents

such as methanol, ethanol,

and DMSO.[3][4][5][6]

pKa (Predicted) ~8.5 - 9.0

InChI Key
ZMJVNKSOLIUBKO-

UHFFFAOYSA-N
[1]

SMILES CC(=O)NCc1ccc(cc1)B(O)O [2]

Note on pKa: An experimental pKa value for (4-(Acetamidomethyl)phenyl)boronic acid is not

readily available in the cited literature. The predicted value is based on the pKa of

phenylboronic acid (approximately 8.8) and the electron-donating nature of the

acetamidomethyl substituent at the para position, which is expected to have a minor effect on

the acidity of the boronic acid.

Spectroscopic Data
Detailed spectroscopic analysis is essential for confirming the identity and purity of (4-
(Acetamidomethyl)phenyl)boronic acid. Below are the expected features in its 1H NMR,

13C NMR, and FT-IR spectra based on the analysis of structurally similar compounds.

Expected ¹H NMR Spectral Data
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A proton NMR spectrum of (4-(Acetamidomethyl)phenyl)boronic acid in a suitable

deuterated solvent (e.g., DMSO-d₆) would be expected to show the following signals:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~1.9 Singlet 3H -C(=O)CH₃

~4.2 Doublet 2H -CH₂-NH-

~7.2-7.4 Multiplet 4H
Aromatic protons

(AA'BB' system)

~7.9 Broad Singlet 2H B(OH)₂

~8.2 Triplet 1H -NH-C(=O)-

Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to display signals corresponding to the nine carbon atoms

in the molecule:

Chemical Shift (ppm) Assignment

~22 -C(=O)CH₃

~45 -CH₂-NH-

~127 Aromatic CH

~134 Aromatic CH

~130 (broad) Aromatic C-B

~140 Aromatic C-CH₂

~168 -C=O

Note: The carbon atom attached to the boron may show a broadened signal due to quadrupolar

relaxation of the boron nucleus.[7][8][9]
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Expected FT-IR Spectral Data
The FT-IR spectrum of solid (4-(Acetamidomethyl)phenyl)boronic acid is expected to exhibit

the following characteristic absorption bands:

Wavenumber (cm⁻¹) Assignment

3400-3200 (broad)
O-H stretching (boronic acid) and N-H stretching

(amide)

~3050 Aromatic C-H stretching

~2950 Aliphatic C-H stretching

~1650 C=O stretching (Amide I)

~1550 N-H bending (Amide II)

~1400 B-O stretching

~1350 B-O-H bending

~1080 B-C stretching

Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and

application of (4-(Acetamidomethyl)phenyl)boronic acid.

Synthesis of (4-(Acetamidomethyl)phenyl)boronic acid
A common route to this compound involves the protection of 4-(aminomethyl)phenylboronic

acid.

Materials:

4-(Aminomethyl)phenyl)boronic acid hydrochloride

Acetic anhydride

A suitable base (e.g., triethylamine or sodium acetate)
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An appropriate solvent (e.g., tetrahydrofuran (THF) or a biphasic system)

Hydrochloric acid (for workup)

Ethyl acetate (for extraction)

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Suspend 4-(aminomethyl)phenyl)boronic acid hydrochloride in the chosen solvent.

Add the base to neutralize the hydrochloride and deprotonate the amine.

Cool the mixture in an ice bath.

Slowly add acetic anhydride to the reaction mixture.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion, acidify the reaction mixture with hydrochloric acid.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction
(4-(Acetamidomethyl)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling

reactions to introduce the 4-(acetamidomethyl)phenyl moiety onto an aromatic or vinylic halide.
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Materials:

Aryl or vinyl halide (e.g., 4-bromopyridine)

(4-(Acetamidomethyl)phenyl)boronic acid

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, or DMF)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

To a reaction vessel, add the aryl or vinyl halide, (4-(acetamidomethyl)phenyl)boronic
acid, palladium catalyst, and base.

Purge the vessel with an inert gas.

Add the degassed solvent system.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed (monitor by TLC or LC-MS).

Cool the reaction to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and

concentrate.

Purify the product by column chromatography.

Applications in Drug Discovery
(4-(Acetamidomethyl)phenyl)boronic acid is a valuable building block in the synthesis of

various therapeutic agents, including kinase inhibitors and Proteolysis Targeting Chimeras
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(PROTACs).

Kinase Inhibitor Synthesis Workflow
Boronic acids are instrumental in the functionalization of heterocyclic cores, such as

quinazolines, which are prevalent in many kinase inhibitors.[10] The workflow below illustrates

the general process.
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Workflow for Kinase Inhibitor Synthesis

Start with Halogenated
Heterocyclic Core

(e.g., Chloroquinazoline)
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(4-(Acetamidomethyl)phenyl)boronic acid

Further Functionalization
(e.g., at other positions)

Purification and
Characterization

Biological Screening
(Kinase Assays, Cell Viability)

Structure-Activity
Relationship (SAR) Studies

Iterative Design

Lead Optimization
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Caption: A logical workflow for the synthesis and development of kinase inhibitors.
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PROTAC Synthesis Workflow
PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

Boronic acids can be incorporated into the linker or the warhead/anchor moieties. The following

diagram outlines a generalized PROTAC synthesis workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for PROTAC Synthesis
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Caption: A generalized workflow for the synthesis and evaluation of PROTACs.[11]
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Safety Information
(4-(Acetamidomethyl)phenyl)boronic acid should be handled with appropriate safety

precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from

the supplier before use. General safety recommendations include:

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

Storage: Store in a cool, dry place away from oxidizing agents.[1]

This technical guide provides a comprehensive overview of the physical properties and

applications of (4-(Acetamidomethyl)phenyl)boronic acid, intended to support researchers in

their synthetic and drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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